molecular formula C15H16N2 B14135880 N'-Benzyl-4-methylbenzene-1-carboximidamide CAS No. 116204-77-4

N'-Benzyl-4-methylbenzene-1-carboximidamide

Cat. No.: B14135880
CAS No.: 116204-77-4
M. Wt: 224.30 g/mol
InChI Key: GDPWMAUZDOOVEH-UHFFFAOYSA-N
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Description

N'-Benzyl-4-methylbenzene-1-carboximidamide is a carboximidamide derivative characterized by a benzyl group attached to the imidamide nitrogen and a methyl substituent on the benzene ring. Carboximidamides are structurally related to amidines, featuring a nitrogen-rich backbone that enables diverse interactions in biological systems, such as hydrogen bonding and electrostatic interactions. These properties make carboximidamides valuable in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

CAS No.

116204-77-4

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N'-benzyl-4-methylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

GDPWMAUZDOOVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-4-methylbenzene-1-carboximidamide typically involves the reaction of 4-methylbenzene-1-carboximidamide with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of N’-Benzyl-4-methylbenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Benzyl-4-methylbenzene-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Benzyl-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit nitric oxide production and nuclear factor-kappa B (NF-κB) transcriptional activity in macrophages, which contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide

  • Structural Differences : This compound replaces the benzyl group with a hydroxy group and introduces a hydroxymethyl substituent at the 4-position of the benzene ring.
  • These polar groups may favor interactions with redox-active enzymes or metal ions, suggesting applications in antioxidant or chelation therapies .
  • Molecular Weight: Not explicitly provided, but the formula (C8H10N2O2) suggests a lower molecular weight than the target compound.

N,N'-Dibenzylethylenediamine Salt of Benzylpenicillin

  • Structural Differences : A penicillin derivative complexed with N,N'-dibenzylethylenediamine, featuring a bicyclic β-lactam core and two benzyl groups.
  • Functional Implications :
    • The dibenzylethylenediamine moiety increases lipophilicity, prolonging the drug’s release as a depot formulation (e.g., Benzathine benzylpenicillin for intramuscular antibiotics) .
    • Unlike the target compound, this structure includes a β-lactam ring, critical for antibacterial activity via penicillin-binding protein inhibition.

N-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-4-ethoxybenzenecarboximidamide Hydrochloride

  • Structural Differences : Incorporates an ethoxy group, a piperazine ring, and a benzodioxolylmethyl substituent.
  • The ethoxy group may stabilize the molecule against metabolic degradation compared to methyl or hydroxy substituents .

N'-Hydroxy-4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzene-1-carboximidamide

  • Structural Differences : Features a benzodiazolyl heterocycle and a methyl group on the diazole ring.
  • Functional Implications :
    • The benzodiazolyl group enables π-π stacking and hydrogen bonding, which are advantageous in kinase or protease inhibition (e.g., anticancer applications).
    • The methyl group may sterically hinder interactions at certain binding sites compared to bulkier substituents like benzyl .

Comparative Data Table

Compound Name (Selected Examples) Key Substituents/Functional Groups Hypothesized Applications Key Structural Advantages
N'-Benzyl-4-methylbenzene-1-carboximidamide Benzyl, methyl, carboximidamide Enzyme inhibition, antimicrobials Lipophilicity for membrane penetration
N'-Hydroxy-4-(hydroxymethyl)... Hydroxy, hydroxymethyl Antioxidants, chelation therapy Enhanced solubility and redox activity
Benzathine benzylpenicillin β-lactam, dibenzylethylenediamine Long-acting antibiotics Depot formulation stability
Piperazine-ethyl-ethoxy analog Ethoxy, piperazine, benzodioxolyl CNS drugs, receptor modulators Metabolic stability, receptor affinity
Benzodiazolyl analog Benzodiazolyl, methyl Kinase inhibitors, anticancer agents Heterocyclic binding versatility

Research Implications and Limitations

  • Structural Trends : Benzyl and aromatic groups enhance lipophilicity and target engagement in hydrophobic pockets, while polar substituents (e.g., hydroxy) improve solubility but may reduce bioavailability.
  • Data Gaps : Direct pharmacological data for this compound is sparse in the provided evidence, necessitating further studies on its reactivity, toxicity, and target specificity.
  • Synthetic Considerations : The benzyl group’s stability under physiological conditions compared to labile groups (e.g., ethoxy) could influence drug design priorities.

Biological Activity

N'-Benzyl-4-methylbenzene-1-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2C_{15}H_{16}N_2 and is characterized by a benzyl group attached to a carboximidamide functional group. The structure can be represented as follows:

Structure C15H16N2\text{Structure }\text{C}_{15}\text{H}_{16}\text{N}_2

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with benzylamine under controlled conditions. This process can yield high purity and yield, making it suitable for further biological evaluations .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound showed selective cytotoxicity against cancer cell lines, with minimal effects on normal cells. This selectivity suggests potential as an anticancer agent, warranting further investigation into its mechanisms .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
HeLa (cervical)12.5
MCF-7 (breast)15.0
NIH/3T3 (fibroblast)>100

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Similar to other antibacterial agents, this compound may target DNA gyrase, essential for bacterial DNA replication .
  • Disruption of Cell Wall Synthesis : The compound likely interferes with the biosynthesis pathways critical for maintaining bacterial cell integrity .
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

A notable case study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound retained activity where traditional antibiotics failed, highlighting its potential as a novel therapeutic agent .

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